Alk2-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

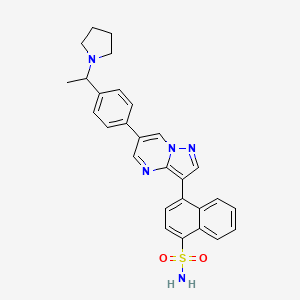

- ALK2-IN-2 est un inhibiteur puissant et sélectif de la kinase activin-like récepteur 2 (ALK2). Il cible spécifiquement ALK2 avec une activité inhibitrice impressionnante (IC50) de 9 nanomolaires (nM), surpassant ALK3 de 700 fois .

- ALK2, également connu sous le nom d'ACVR1 (récepteur de type 1 de l'activine A), appartient à la superfamille des récepteurs TGF-beta. Il joue un rôle crucial dans les voies de signalisation cellulaire, y compris celles liées aux protéines morphogénétiques osseuses (BMP) et aux activines.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour ALK2-IN-2 ne sont pas facilement disponibles dans la littérature. Des recherches supplémentaires pourraient révéler des détails supplémentaires.

- Les méthodes de production industrielles restent non divulguées, probablement en raison de considérations de propriété.

Analyse Des Réactions Chimiques

- Le comportement chimique d'ALK2-IN-2 implique des interactions avec divers réactifs et conditions. Des informations précises sur les types de réactions (oxydation, réduction, substitution, etc.) et les principaux produits formés sont limitées.

- Les chercheurs ont découvert que this compound était un composé prometteur, mais des investigations supplémentaires sont nécessaires pour élucider son profil de réactivité complet.

Applications de la recherche scientifique

- This compound a des implications significatives dans diverses disciplines scientifiques :

Chimie : Sa structure unique et sa sélectivité en font un outil précieux pour la chimie médicinale et la découverte de médicaments.

Biologie : Les chercheurs étudient l'impact d'this compound sur les processus cellulaires, notamment la croissance cellulaire, la différenciation et la régénération tissulaire.

Médecine : Les applications thérapeutiques potentielles comprennent le traitement des troubles osseux, du cancer et d'autres maladies impliquant la voie TGF-beta/Smad.

Industrie : this compound pourrait trouver des applications dans les produits pharmaceutiques et la biotechnologie.

Mécanisme d'action

- This compound module la voie de signalisation TGF-beta/Smad en inhibant ALK2. Lors de sa liaison, il interfère avec les événements de phosphorylation en aval, affectant l'expression des gènes et les réponses cellulaires.

- Les cibles moléculaires comprennent les protéines Smad, qui transduisent les signaux du récepteur vers le noyau, régulant la transcription des gènes.

Applications De Recherche Scientifique

- ALK2-IN-2 has significant implications across scientific disciplines:

Chemistry: Its unique structure and selectivity make it valuable for medicinal chemistry and drug discovery.

Biology: Researchers study this compound’s impact on cellular processes, including cell growth, differentiation, and tissue regeneration.

Medicine: Potential therapeutic applications include treating bone disorders, cancer, and other diseases involving the TGF-beta/Smad pathway.

Industry: this compound may find applications in pharmaceuticals and biotechnology.

Mécanisme D'action

- ALK2-IN-2 modulates the TGF-beta/Smad signaling pathway by inhibiting ALK2. Upon binding, it interferes with downstream phosphorylation events, affecting gene expression and cellular responses.

- Molecular targets include Smad proteins, which transduce signals from the receptor to the nucleus, regulating gene transcription.

Comparaison Avec Des Composés Similaires

- L'unicité d'ALK2-IN-2 réside dans sa remarquable sélectivité pour ALK2 par rapport à ALK3. Des composés similaires ciblant les récepteurs ALK comprennent LDN-193189 (inhibiteur ALK2/3) et la dorsomorphine (inhibiteur ALK2/3/4).

Propriétés

IUPAC Name |

4-[6-[4-(1-pyrrolidin-1-ylethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O2S/c1-19(32-14-4-5-15-32)20-8-10-21(11-9-20)22-16-30-28-26(17-31-33(28)18-22)24-12-13-27(36(29,34)35)25-7-3-2-6-23(24)25/h2-3,6-13,16-19H,4-5,14-15H2,1H3,(H2,29,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPESYYFOXATSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=C(C5=CC=CC=C54)S(=O)(=O)N)N=C2)N6CCCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3,4-diethoxy-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2724087.png)

![3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2724090.png)

![3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2724091.png)

![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2724095.png)

![N-{4-[5-(5-chlorofuran-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2724097.png)

![4-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2724098.png)

![6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2724099.png)

![Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2724104.png)

![3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B2724108.png)